Bay Y5959

Heart Failure Inotropic Agents Beta-Adrenergic Desensitization

Bay Y5959 is a unique (4R)-stereoisomer 1,4-dihydropyridine that functions as a potent L-type calcium channel agonist. Its distinct profile—enhancing calcium influx without tachycardia and maintaining efficacy where β-agonists fail—makes it the ideal tool for heart failure and arrhythmia studies. Sourced for advanced research.

Molecular Formula C26H24N4O2
Molecular Weight 424.5 g/mol
CAS No. 146136-94-9
Cat. No. B1667827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay Y5959
CAS146136-94-9
SynonymsBAY-Y-5959;  BAY-Y5959;  BAY-Y 5959;  BAYY-5959;  BAYY5959;  BAYY 5959.
Molecular FormulaC26H24N4O2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N
InChIInChI=1S/C26H24N4O2/c1-15(2)32-26(31)24-23(21(13-27)16(3)30-25(24)28)19-10-7-11-22-20(19)12-18(14-29-22)17-8-5-4-6-9-17/h4-12,14-15,23,30H,28H2,1-3H3/t23-/m1/s1
InChIKeyPHJVBZVDUNTGNR-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY-Y-5959 (CAS 146136-94-9): A 1,4-Dihydropyridine L-Type Calcium Channel Agonist with Preserved Inotropic Activity in Heart Failure


BAY-Y-5959 (propan-2-yl (4R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate; CAS 146136-94-9) is a stereochemically defined 1,4-dihydropyridine (DHP) derivative that acts as a potent agonist of voltage-gated L-type calcium channels [1]. Unlike classical DHP calcium channel blockers, BAY-Y-5959 enhances calcium influx by binding to the DHP receptor in a voltage-dependent manner, increasing both the mean open time and the mean closed time of the calcium channel . The compound was advanced to Phase 2 clinical evaluation by Bayer AG for cardiovascular disease indications, specifically targeting congestive heart failure and arrhythmias [2].

Why Generic Substitution of BAY-Y-5959 with Other DHP Calcium Channel Modulators Is Not Feasible


BAY-Y-5959 exhibits a distinct pharmacological profile that cannot be replicated by simple substitution with other dihydropyridine calcium channel agonists such as BAY K 8644 or with beta-adrenergic agonists like isoproterenol. Unlike BAY K 8644, which primarily prolongs single-channel open time without affecting closed time, BAY-Y-5959 increases both mean open time and mean closed time of the calcium channel, resulting in a unique kinetic modulation pattern [1]. Critically, BAY-Y-5959 demonstrates preserved inotropic responsiveness in heart failure states where beta-adrenergic agonists such as isoproterenol show blunted efficacy [2]. Furthermore, BAY-Y-5959 lacks the positive chronotropic effects characteristic of beta-agonists, reducing the risk of tachycardia-mediated adverse events [3]. These differentiating features arise from the compound's specific stereochemistry (4R) and the 2-amino-5-cyano substitution pattern on the DHP core, coupled with the 3-phenylquinolin-5-yl moiety at the C4 position [4].

BAY-Y-5959 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Preserved Positive Inotropic Responsiveness in Failing Myocardium vs. Isoproterenol

In isolated hearts from dogs with coronary microembolization-induced heart failure, BAY-Y-5959 maintained its positive inotropic effect, whereas the response to the beta-adrenergic agonist isoproterenol was significantly blunted [1]. This preservation of inotropic efficacy in the failing myocardium distinguishes BAY-Y-5959 from beta-agonists, which lose effectiveness due to beta-adrenergic receptor downregulation and desensitization in heart failure [2].

Heart Failure Inotropic Agents Beta-Adrenergic Desensitization

Lack of Positive Chronotropic Effect vs. Isoproterenol

In the same isolated failing heart model, BAY-Y-5959 exhibited little effect on heart rate, in contrast to isoproterenol, which produced a significant increase in heart rate [1]. For comparable inotropic responses, BAY-Y-5959 did not increase chronotropy, whereas isoproterenol markedly increased heart rate [2]. This separation of inotropic from chronotropic effects is a key differentiator for BAY-Y-5959 relative to beta-adrenergic agonists.

Chronotropy Heart Rate Inotropic Selectivity

Antiarrhythmic Efficacy in Preventing Reentrant Ventricular Tachycardia in Infarcted Canine Hearts

In a canine model of healed myocardial infarction, the cardiac-specific L-type calcium current enhancer BAY-Y-5959 prevented initiation of sustained ventricular tachycardia in 7 of 14 experiments (50% prevention rate) [1]. The compound caused slowing of conduction in areas of slow nonuniform conduction within reentrant circuits, eventually leading to conduction block, without affecting conduction in normal regions or altering the effective refractory period [2]. This antiarrhythmic mechanism, which involves selective conduction slowing in the reentrant pathway, differs fundamentally from Class I or Class III antiarrhythmic agents [3].

Ventricular Tachycardia Antiarrhythmic Myocardial Infarction

Hemodynamic Inotropic Response in Patients with Heart Failure: Dose-Dependent dP/dtmax Increase

In an open-label, dose-ranging study of 41 patients (21 without and 20 with congestive heart failure), intravenous BAY-Y-5959 infusion produced dose-dependent increases in indices of inotropic state without affecting isovolumetric relaxation rate [1]. At a plasma concentration of 100 μg/L, BAY-Y-5959 induced an average 38% increase in maximal first derivative of left ventricular pressure (dP/dtmax) [2]. The magnitude of inotropic response was comparable in patients with and without heart failure, indicating preserved efficacy in the failing myocardium [3]. At a dose of 2.0 μg/kg/min, cardiac index improved by 23% (p < 0.05) in heart failure patients [4].

Hemodynamics Heart Failure Inotropy Clinical Pharmacology

Sustained Inotropic Response Without Tolerance Development During Chronic Infusion

In conscious dogs with ischemic heart failure, BAY-Y-5959 maintained its positive inotropic effect after a 5-day continuous intra-atrial infusion, with no evidence of tolerance development [1]. Before CHF, BAY-Y-5959 at 10 μg/kg/min increased left ventricular dP/dt from 2955 ± 132 mmHg to 4897 ± 426 mmHg (P < 0.05) [2]. After CHF establishment and following the 5-day infusion, baseline LV dP/dt improved, and the inotropic response to BAY-Y-5959 remained similar to the control state [3]. This sustained responsiveness contrasts with many positive inotropic agents that exhibit tolerance with prolonged administration [4].

Chronic Heart Failure Tolerance Inotropic Support

Differential Restoration of L-Type Ca2+ Current in Infarcted vs. Normal Myocytes

Using whole-cell voltage-clamp on isolated myocytes from the epicardial border zone of 5-day infarcted canine hearts (IZs) and noninfarcted hearts (NZs), BAY-Y-5959 increased the amplitude of L-type Ca2+ current (ICaL) in both cell groups, but the peak current amplitude in NZs remained consistently greater than in IZs [1]. BAY-Y-5959 also increased intracellular Ca2+ transient (CaiT) amplitude in both NZs and IZs and significantly accelerated the CaiT time course in IZs, particularly at faster pacing-cycle lengths [2]. This differential restoration of calcium handling in diseased myocardium may contribute to its observed antiarrhythmic effects [3].

Electrophysiology Calcium Current Myocardial Infarction Patch Clamp

BAY-Y-5959: Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


Heart Failure Research: Evaluating Inotropic Support Without Beta-Adrenergic Desensitization

BAY-Y-5959 is ideally suited for in vitro and in vivo heart failure models where the goal is to achieve positive inotropic support without the confounding effects of beta-adrenergic receptor desensitization. The compound's preserved inotropic responsiveness in failing myocardium (compared to blunted isoproterenol response) and its lack of positive chronotropic effects enable researchers to isolate calcium-mediated contractile enhancement from beta-adrenergic signaling pathways [1].

Cardiac Electrophysiology: Investigating Antiarrhythmic Mechanisms via L-Type Calcium Current Enhancement

The unique antiarrhythmic profile of BAY-Y-5959—prevention of reentrant ventricular tachycardia by increasing L-type calcium current rather than blocking sodium or potassium channels—provides a mechanistically distinct tool for electrophysiology studies. Researchers can use BAY-Y-5959 to explore how enhanced ICaL alters conduction in reentrant circuits, particularly in models of healed myocardial infarction where conventional antiarrhythmic agents may have limited efficacy [2].

Atrial Fibrillation Models: Studying Contractile and Electrical Remodeling

In experimental models of atrial fibrillation, BAY-Y-5959 increases atrial contractility to the same extent as it prolongs the atrial effective refractory period (AERP), offering a dual-action tool for dissecting the relationship between electrical and contractile remodeling. This property allows for simultaneous assessment of inotropic and electrophysiological effects, which is valuable for understanding the pathophysiology of AF-induced atrial dysfunction [3].

Chronic Heart Failure Studies: Long-Term Inotropic Support Without Tolerance

The sustained inotropic response of BAY-Y-5959 after chronic infusion, without evidence of tolerance development, makes it a suitable agent for long-term heart failure studies in conscious animal models. Researchers requiring stable inotropic support over days to weeks can utilize BAY-Y-5959 to avoid the confounding variable of tolerance that often complicates studies with other inotropic agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bay Y5959

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.